

Technical Support Center: Enhancing Adhesion of GDE-Based Coatings

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Glycerol diglycidyl ether*

Cat. No.: *B3256456*

[Get Quote](#)

Welcome to the Technical Support Center for Gas Diffusion Electrode (GDE) technology. This guide is designed for researchers, scientists, and drug development professionals who are working with GDE-based coatings and encountering challenges with layer adhesion. Robust adhesion between the catalyst layer and the Gas Diffusion Layer (GDL) is paramount for achieving optimal performance and durability in electrochemical devices such as fuel cells and electrolyzers. Poor adhesion can lead to increased interfacial resistance, delamination, and ultimately, catastrophic device failure.[\[1\]](#)[\[2\]](#)

This document provides in-depth troubleshooting advice, preventative strategies, and validated experimental protocols to help you overcome common adhesion issues.

Section 1: Troubleshooting Guide - Common Adhesion Failures

This section addresses the most frequent adhesion problems observed during GDE fabrication. Each issue is presented in a question-and-answer format, detailing the root causes and providing immediate, actionable solutions.

Q1: My catalyst layer is cracking and flaking off the GDL after drying. What's wrong?

Issue: You observe significant cracking, sometimes described as "mud-cracking," and subsequent flaking of the catalyst layer from the GDL substrate post-drying or annealing.

Why it Happens: This is typically a result of high internal stress within the catalyst layer. The primary causes are:

- Rapid Solvent Evaporation: Aggressive drying at excessively high temperatures causes the top surface of the coating to shrink much faster than the bulk, inducing stress that leads to cracking.[3][4] This is particularly problematic for thicker coatings.[3]
- Poor Ink Formulation: An incorrect ratio of solvent components can lead to poor particle packing and binder distribution. Some solvents can cause the ionomer (binder) to agglomerate, creating mechanically weak points.[5]
- Substrate Incompatibility: The catalyst ink may not properly "wet" the highly hydrophobic surface of a standard GDL, leading to a weak interface that is prone to failure under stress. [6]

How to Fix It:

- Optimize Your Drying Protocol: Avoid high-temperature, rapid drying. A multi-step or gradient drying process is recommended. Start with a lower temperature (e.g., 40-60°C) to slowly remove the bulk of the solvent, followed by a higher temperature step (e.g., 80-160°C) for final solvent removal and ionomer annealing.[5][7] Slowing the drying rate helps prevent binder migration to the surface, which can weaken adhesion to the substrate.[3][8]
- Reformulate the Catalyst Ink:
 - Solvent System: Introduce a co-solvent with a higher boiling point (e.g., N-methyl-2-pyrrolidone (NMP), ethylene glycol) alongside a more volatile solvent like isopropanol (IPA).[5][9] This moderates the overall evaporation rate. Studies have shown that aprotic solvents like DMSO and NMP can prevent significant ionomer agglomeration, leading to a more homogeneous layer.[5]
 - Ionomer Content: Ensure the ionomer-to-carbon (I/C) ratio is optimized. While ionomer is crucial for binding, an excessive amount can increase shrinkage stress and make the layer brittle.[10][11]
- Pre-Treat the GDL Surface: To improve wetting, consider a brief pre-treatment of the GDL. See Protocol 1 for a validated method.

Q2: The coating seems intact after drying, but delaminates during handling or MEA hot-pressing. How can I improve mechanical robustness?

Issue: The catalyst layer peels away from the GDL as a continuous or semi-continuous sheet when subjected to mechanical stress.

Why it Happens: This points to weak interfacial bonding between the catalyst layer and the GDL substrate. The primary causes are:

- Surface Energy Mismatch: Standard GDLs are treated with agents like PTFE to be highly hydrophobic for water management.[12][13][14] This high hydrophobicity prevents the aqueous/alcoholic catalyst ink from forming a strong, interlocked bond with the carbon fibers of the GDL.
- Insufficient Ionomer Binder: The ionomer not only facilitates ion transport but also acts as the primary binder, providing mechanical integrity to the electrode.[15][16] An insufficient amount will result in poor cohesion within the catalyst layer and poor adhesion to the GDL.
- Manufacturing Defects: Uneven coating application can create stress concentration points, initiating delamination.[1]

How to Fix It:

- Enhance Interfacial Bonding with a Primer/Adhesion Layer: Applying a very thin layer of ionomer solution onto the GDL before depositing the main catalyst ink can significantly improve adhesion.[15] This "primer" layer effectively bridges the surface energy gap between the hydrophobic GDL and the catalyst ink. Titanium (Ti) or Chromium (Cr) are also used as adhesion layers in other thin-film applications to prevent peeling.[17][18]
- Optimize Ionomer Content (I/C Ratio): Systematically vary the I/C ratio in your ink formulation. While an optimal ratio is highly dependent on the specific catalyst and carbon support used, a common starting point is an I/C weight ratio between 0.7 and 0.9.[7][19] An increased ionomer content generally improves the formation of the three-phase boundary and ionic conductivity, but excessive amounts can lead to other performance issues.[10]

- Improve Coating Technique: Ensure your coating method (e.g., spray coating, doctor blade) produces a uniform, even layer. For spray coating, optimizing the nozzle height, flow rate, and substrate temperature is critical for consistent results.[20][21]

Section 2: FAQs - Proactive Strategies for Robust Adhesion

This section provides answers to frequently asked questions, focusing on the fundamental principles and preventative measures to ensure strong GDE coating adhesion from the start.

FAQ 1: How does the Gas Diffusion Layer (GDL) substrate itself affect catalyst layer adhesion?

The GDL is the foundation of your electrode, and its properties are critical. Key factors include:

- Surface Hydrophobicity: GDLs are typically treated with PTFE or similar fluoropolymers to make them hydrophobic, which is essential for water management in a fuel cell.[12][14][22] However, this property inherently resists wetting by the catalyst ink, which is a primary challenge for adhesion.
- Presence of a Microporous Layer (MPL): Most modern GDLs include an MPL, a layer of carbon black and a binder (often PTFE) coated onto the carbon paper or cloth substrate.[12][14] The MPL provides a smoother, more uniform surface for the catalyst coating compared to the bare, coarse fibers of the GDL substrate.[14] This smoother topography generally improves the uniformity and adhesion of the subsequent catalyst layer.
- Porosity and Roughness: A rougher surface can sometimes promote mechanical interlocking with the coating, but only if the ink can effectively penetrate the pores.[23]

FAQ 2: What is the optimal ionomer-to-catalyst (I/C) ratio for good adhesion?

There is no single universal I/C ratio; it must be optimized for your specific system. However, the principles remain the same. The ionomer (e.g., Nafion™, Aquivion®) serves two main roles: it provides pathways for ion conduction and acts as a binder to hold the catalyst particles together and adhere them to the GDL.[16][24]

- Too Low I/C Ratio: Results in poor particle-to-particle cohesion and weak adhesion to the GDL. The catalyst layer will be mechanically fragile and prone to delamination.
- Too High I/C Ratio: Can lead to several problems. It can electrically insulate catalyst particles, increase mass transport resistance by creating a thick film over the catalyst, and increase internal stresses during drying, which can paradoxically lead to cracking and failure. [\[10\]](#)[\[25\]](#)

The optimal I/C ratio is a trade-off between mechanical integrity, ionic conductivity, and catalyst utilization. A systematic study varying the ionomer content is a crucial step in developing any new GDE. For example, one study found the best performance for an Aquivion®-based MEA was at 26 wt.% ionomer loading.[\[10\]](#)

FAQ 3: Which solvent system is best for my catalyst ink to promote adhesion?

The choice of solvent is critical as it influences ionomer dispersion, ink viscosity, and drying characteristics.[\[19\]](#)[\[26\]](#)

- Protic vs. Aprotic Solvents: Protic solvents (like water, isopropanol, ethanol) can interact strongly with the ionomer, sometimes causing it to agglomerate in the ink.[\[5\]](#) Aprotic solvents (like DMSO, NMP) may lead to a more homogeneous distribution of the ionomer as a binder between catalyst particles.[\[5\]](#)[\[9\]](#)
- Solvent Blends: Using a blend of solvents with different boiling points is a common and effective strategy. A volatile solvent (e.g., IPA) helps with initial spreading and drying, while a high-boiling point solvent (e.g., ethylene glycol) slows the overall process, reducing stress buildup.[\[5\]](#)
- Water Content: The water content in alcohol-water solvent systems significantly affects the dispersion of ionomer and catalyst particles.[\[26\]](#) Optimizing the ethanol-to-water ratio has been shown to directly impact the resulting catalyst layer structure and, consequently, performance.[\[26\]](#)

Solvent Property	Effect on Adhesion & Coating Quality	Example Solvents
Volatility	High volatility can cause rapid drying, leading to cracking. Low volatility allows for better leveling but requires longer drying times.	IPA (High), Ethylene Glycol (Low)
Surface Tension	Lower surface tension helps the ink wet the hydrophobic GDL surface, promoting better interfacial contact.	Isopropanol (IPA)
Ionomer Interaction	Aprotic solvents can prevent ionomer agglomeration, leading to a more uniform binder distribution and stronger layer.	DMSO, NMP ^{[5][9]}

FAQ 4: How critical is the final annealing/drying step for adhesion?

It is absolutely critical. This final thermal treatment step serves multiple purposes:

- Complete Solvent Removal: Trapped residual solvent can create voids and weak points at the coating-substrate interface.
- Ionomer Phase Transition: For perfluorosulfonic acid (PFSA) ionomers like Nafion™, heating above their glass transition temperature (~110-130°C) allows the polymer chains to relax and reorient. This process, known as annealing, reduces internal stress and can improve the mechanical properties and adhesion of the ionomer film.^[27]
- Interfacial Bonding: Thermal annealing can promote stronger physical bonding (e.g., polymer chain entanglement) at the interface between the catalyst layer and the GDL.^[27]

However, as noted in the troubleshooting section, the heating rate and final temperature must be carefully controlled to avoid introducing thermal stress, which would be counterproductive.

[3][28]

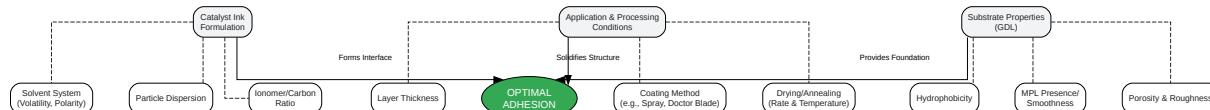
Section 3: Experimental Protocols

Protocol 1: GDL Surface Pre-Treatment for Enhanced Wetting

This protocol describes a simple method to temporarily reduce the hydrophobicity of the GDL surface, promoting better wetting and adhesion of the catalyst ink.

Objective: To improve the affinity between the aqueous/alcoholic catalyst ink and the hydrophobic GDL surface.

Materials:


- Gas Diffusion Layer (e.g., Toray Paper, Freudenberg Carbon)
- Isopropanol (IPA)
- Ultrasonic spray coater or airbrush
- Hot plate

Procedure:

- Secure the GDL onto the heated vacuum plate of the spray coater, set to 60-80°C.
- Lightly spray the surface of the GDL with pure IPA for 5-10 seconds. The goal is to dampen the surface, not saturate it.
- Allow the IPA to fully evaporate. You may observe a slight color change as the surface becomes wetted and then dries.
- Immediately proceed with the deposition of your catalyst ink onto the pre-treated, warm GDL. The residual heat and the temporary modification of surface energy will allow the catalyst ink to spread more uniformly and penetrate slightly into the GDL/MPL structure, creating a stronger mechanical interface upon drying.

Section 4: Key Factors Visualization

The following diagram illustrates the interconnected factors that must be controlled to achieve robust adhesion of GDE-based coatings.

[Click to download full resolution via product page](#)

Caption: Key parameters influencing GDE coating adhesion.

Section 5: References

- Gas diffusion layer modifications and treatments for improving the performance of proton exchange membrane fuel cells and electrolyzers: A review. ResearchGate. Available at: [\[Link\]](#)
- Optimizing the Ink Formulation for Preparation of Cu-Based Gas Diffusion Electrodes Yielding Ethylene in Electrocatalytic Reduction of CO₂. Dioxide Materials. Available at: [\[Link\]](#)
- Catalyst Ink Preparation Matters for Electrocatalytic Carbon Dioxide Reduction. Wiley Online Library. Available at: [\[Link\]](#)
- Surface treatments with perfluoropolyether derivatives for the hydrophobization of gas diffusion layers for PEM fuel cells. ResearchGate. Available at: [\[Link\]](#)
- Schematic of the gas diffusion electrode + interlayer approach to... ResearchGate. Available at: [\[Link\]](#)
- Optimizing the Ink Formulation for Preparation of Cu-Based Gas Diffusion Electrodes Yielding Ethylene in Electrocatalytic Reduction of CO₂. ACS Publications. Available at: [\[Link\]](#)

- Surface-Functionalized Gas Diffusion Layer with Chemical-Grafted Superhydrophobic Silanes for Proton Exchange Membrane Fuel Cells. ACS Publications. Available at: [\[Link\]](#)
- Surface enrichment of ionomer in fuel cell catalyst layer prepared using slot-die coating method. ResearchGate. Available at: [\[Link\]](#)
- Ink preparation. Reddit. Available at: [\[Link\]](#)
- Catalyst ink preparation for fuel cell electrode fabrication. Google Patents. Available at: [\[Link\]](#)
- Coating Distribution Analysis on Gas Diffusion Layers for Polymer Electrolyte Fuel Cells by Neutron and X-ray High-Resolution Tomography. National Institutes of Health. Available at: [\[Link\]](#)
- Influence of nickel hydroxide catalyst ink formulation on direct bar coating of anion exchange membranes. Royal Society of Chemistry. Available at: [\[Link\]](#)
- What is the Purpose of a Gas Diffusion Layer (GDL)? Fuel Cell Store. Available at: [\[Link\]](#)
- Electrodes for Semiconductor Gas Sensors. MDPI. Available at: [\[Link\]](#)
- Influence of Ionomer Content in the Catalytic Layer of MEAs Based on Aquivion® Ionomer. MDPI. Available at: [\[Link\]](#)
- Multi-layer catalyst design. Google Patents. Available at: [\[Link\]](#)
- Effects of Ink Formulation on Constructing Catalyst Layers for High-Performance PEM Fuel Cells. OSTI.GOV. Available at: [\[Link\]](#)
- Interaction Regulation Between Ionomer Binder and Catalyst: Active Triple-Phase Boundary and High Performance Catalyst Layer for Anion Exchange Membrane Fuel Cells. National Institutes of Health. Available at: [\[Link\]](#)
- Effect of Catalyst Ink and Formation Process on the Multiscale Structure of Catalyst Layers in PEM Fuel Cells. MDPI. Available at: [\[Link\]](#)
- Identification of gas diffusion phenomena on highly active Ni-ceramic anodes using the DRT technique. ResearchGate. Available at: [\[Link\]](#)

- Common Causes of Electrode Delamination and How to Prevent It. Millennium Circuits Limited. Available at: [\[Link\]](#)
- GDL Catalyst Coating - Spray Coating Application. Cheersonic. Available at: [\[Link\]](#)
- Development of High-Performance Roll-to-Roll-Coated Gas-Diffusion-Electrode-Based Fuel Cells. OSTI.GOV. Available at: [\[Link\]](#)
- Influence of drying conditions on adhesion force of a) thin and b)... ResearchGate. Available at: [\[Link\]](#)
- Optimize Catalyst Layers in HT-PEMFC. Scribd. Available at: [\[Link\]](#)
- The Impact of Drying Conditions and Wet Film Properties on Adhesion and Film Solidification of Lithium Ion Battery Anodes. ResearchGate. Available at: [\[Link\]](#)
- Improving the Stability of Gas Diffusion Electrodes for CO₂ Electroreduction to Formate with Sn and In-Based Catalysts at 500 mA cm⁻²: Effect of Electrode Design and Operation Mode. ACS Publications. Available at: [\[Link\]](#)
- Characterization and Modification of Adhesion in Dry and Wet Environments in Thin-Film Parylene Systems. National Institutes of Health. Available at: [\[Link\]](#)
- Electrode Delamination Cracking. Area Development. Available at: [\[Link\]](#)
- Review—Graded Catalyst Layers in Hydrogen Fuel Cells - A Pathway to Application-Tailored Cells. Journal of The Electrochemical Society. Available at: [\[Link\]](#)
- Investigation of the Influence of Adhesion Layers on the Gas Sensing Performance of CuO/Cu₂O Thin Films. MDPI. Available at: [\[Link\]](#)
- (PDF) Investigation of the Influence of Adhesion Layers on the Gas Sensing Performance of CuO/Cu₂O Thin Films. ResearchGate. Available at: [\[Link\]](#)
- A Study of Various Parameters Affecting Adhesion of Coatings to Metal Substrates. DiVA portal. Available at: [\[Link\]](#)

- The effect of annealing conditions on the adhesive properties of TiN coatings.
ResearchGate. Available at: [\[Link\]](#)
- Causes of PCB Delamination and How to Repair Them. Rayming PCB & Assembly.
Available at: [\[Link\]](#)
- Coating Failure Troubleshooting. Marvel Industrial Coatings. Available at: [\[Link\]](#)
- Crack Growth and Delamination Analysis in GFRP Composite Materials. ResearchGate.
Available at: [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Common Causes of Electrode Delamination and How to Prevent It [\[eureka.patsnap.com\]](http://eureka.patsnap.com)
- 2. Electrode Delamination Cracking → Area → Sustainability [\[pollution.sustainability-directory.com\]](http://pollution.sustainability-directory.com)
- 3. researchgate.net [\[researchgate.net\]](http://researchgate.net)
- 4. pubs.acs.org [\[pubs.acs.org\]](http://pubs.acs.org)
- 5. pubs.acs.org [\[pubs.acs.org\]](http://pubs.acs.org)
- 6. Coating Failure Troubleshooting [\[marvelcoatings.com\]](http://marvelcoatings.com)
- 7. US8940460B2 - Catalyst ink preparation for fuel cell electrode fabrication - Google Patents [\[patents.google.com\]](http://patents.google.com)
- 8. researchgate.net [\[researchgate.net\]](http://researchgate.net)
- 9. dioxidematerials.com [\[dioxidematerials.com\]](http://dioxidematerials.com)
- 10. mdpi.com [\[mdpi.com\]](http://mdpi.com)
- 11. US20190207225A1 - Multi-layer catalyst design - Google Patents [\[patents.google.com\]](http://patents.google.com)
- 12. researchgate.net [\[researchgate.net\]](http://researchgate.net)

- 13. Coating Distribution Analysis on Gas Diffusion Layers for Polymer Electrolyte Fuel Cells by Neutron and X-ray High-Resolution Tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 14. What is the Purpose of a Gas Diffusion Layer (GDL)? [fuelcellstore.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Investigation of the Influence of Adhesion Layers on the Gas Sensing Performance of CuO/Cu₂O Thin Films | MDPI [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. Influence of nickel hydroxide catalyst ink formulation on direct bar coating of anion exchange membranes - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03969F [pubs.rsc.org]
- 21. GDL Catalyst Coating - Spray Coating Application - Cheersonic [cheersonic.com]
- 22. researchgate.net [researchgate.net]
- 23. diva-portal.org [diva-portal.org]
- 24. Interaction Regulation Between Ionomer Binder and Catalyst: Active Triple-Phase Boundary and High Performance Catalyst Layer for Anion Exchange Membrane Fuel Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 25. juser.fz-juelich.de [juser.fz-juelich.de]
- 26. researchgate.net [researchgate.net]
- 27. biomems.usc.edu [biomems.usc.edu]
- 28. raypcb.com [raypcb.com]
- To cite this document: BenchChem. [Technical Support Center: Enhancing Adhesion of GDE-Based Coatings]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3256456#improving-adhesion-of-gde-based-coatings>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com